REACTION_SMILES
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[NH2:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([C:14]#[N:15])[n:12]2[CH3:13])[cH:6][cH:7]1.[c:16]1([S:22](=[O:23])(=[O:24])[Cl:25])[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([C:14]#[N:15])[n:12]2[CH3:13])[cH:6][cH:7]1)[S:22]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:23])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(C#N)ccc1-c1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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Cn1c(C#N)ccc1-c1ccc(NS(=O)(=O)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |